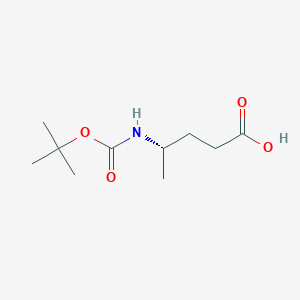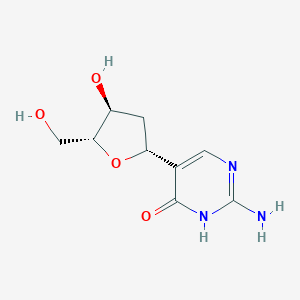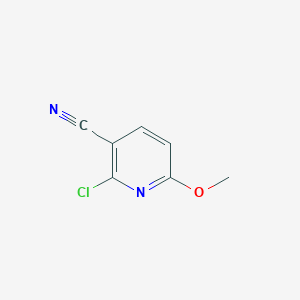
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid” involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular structure of “(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid” contains a total of 33 bonds; 14 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .
Applications De Recherche Scientifique
Collagen Cross-Links Synthesis : This acid served as a key intermediate in the efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, which is crucial for the preparation of collagen cross-links like pyridinoline and deoxypyridinoline. These cross-links are significant in studying the collagen's structural integrity and related diseases (Adamczyk et al., 1999).
Protease Inhibitor for HIV : It was utilized in the stereoselective synthesis of a chromogenic amino acid, which was then used for solid-phase peptide synthesis of oligopeptides serving as sequence-specific chromogenic protease substrates. This method allows the detection of HIV-protease activity spectrophotometrically (Badalassi et al., 2002).
Study of Arginine Modifications : This compound was part of a study exploring the reaction pathways of methylglyoxal with the guanidino group of arginine. Understanding these modifications is crucial for insights into protein glycation and related complications in diseases like diabetes (Klöpfer et al., 2011).
Synthesis of Hydroxyproline Derivatives : Derivatives of 2-amino-4-pentenoic acid (allylglycine), which involved (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid, were used to efficiently synthesize hydroxyproline derivatives. These compounds have applications in understanding and synthesizing collagen and elastin (Krishnamurthy et al., 2014).
Efficient Synthesis of Benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates : This research involved synthesizing various benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids, demonstrating the compound's role in creating structurally complex molecules for further chemical studies (Koseki et al., 2011).
N-tert-Butoxycarbonylation of Amines : The research focused on using the compound for N-tert-butoxycarbonylation of amines, which is a crucial step in protecting amine groups during synthetic processes, especially in peptide synthesis (Heydari et al., 2007).
Mécanisme D'action
Target of Action
The boc group is commonly used in the protection of amino groups, particularly in peptide synthesis .
Mode of Action
The Boc group in (S)-Boc-4-amino-pentanoic acid serves as a protective group for the amino acid during peptide synthesis . It can be removed under acidic conditions, a process known as deprotection . This allows the amino acid to participate in peptide bond formation without unwanted side reactions .
Pharmacokinetics
The boc group is known to enhance the stability of the protected amino acid, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of the action of (S)-Boc-4-amino-pentanoic acid is the successful synthesis of peptides without unwanted side reactions . By protecting the amino group during synthesis and subsequently being removed under acidic conditions, it allows for the precise assembly of amino acids into peptides .
Action Environment
The action of (S)-Boc-4-amino-pentanoic acid is influenced by the pH of the environment. The Boc group can be removed under acidic conditions, which is a critical step in peptide synthesis . Therefore, the pH of the reaction environment plays a significant role in the efficacy and stability of this compound.
Propriétés
IUPAC Name |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVXURBKURNKE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)

![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)




![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)